molecular formula C27H26BrClN4O5 B297498 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No. B297498
M. Wt: 601.9 g/mol
InChI Key: HGNLNMFLYRPSHC-AMVVHIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a chemical compound that has been researched extensively in the scientific community. This compound has shown promising results in various scientific research applications, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This compound has also been shown to reduce the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide in lab experiments is its high purity and high yield. Additionally, this compound has been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further research is needed to fully understand the properties of this compound.

Future Directions

There are several future directions for the research on 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide. One direction is to further study the pharmacokinetics and pharmacodynamics of this compound to fully understand its properties. Another direction is to study the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Overall, the research on this compound has shown promising results and further research is needed to fully understand its potential in various scientific research applications.

Synthesis Methods

The synthesis method of 2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide involves the reaction of 3-bromo-4-(2-(3,5-dimethylanilino)-2-oxoethoxy)-5-ethoxybenzaldehyde with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid. The resulting product is then reacted with 2-chloro-N-(2-chlorophenyl)acetamide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has shown promising results in various scientific research applications. This compound has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key player in the inflammatory response.

properties

Product Name

2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide

Molecular Formula

C27H26BrClN4O5

Molecular Weight

601.9 g/mol

IUPAC Name

N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C27H26BrClN4O5/c1-4-37-23-13-18(14-30-33-27(36)26(35)32-22-8-6-5-7-21(22)29)12-20(28)25(23)38-15-24(34)31-19-10-16(2)9-17(3)11-19/h5-14H,4,15H2,1-3H3,(H,31,34)(H,32,35)(H,33,36)/b30-14+

InChI Key

HGNLNMFLYRPSHC-AMVVHIIESA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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